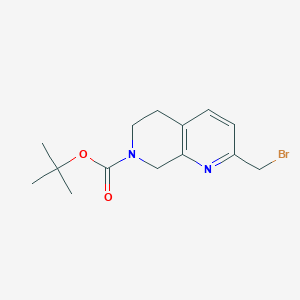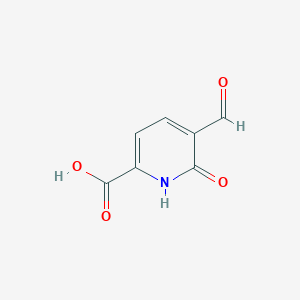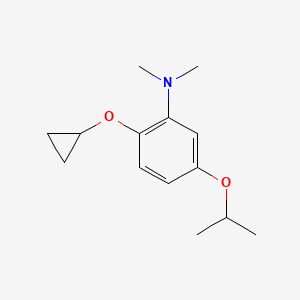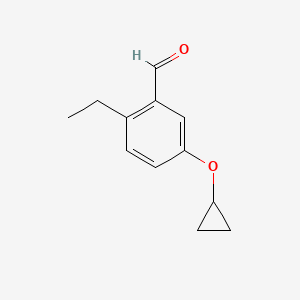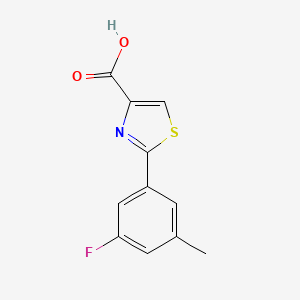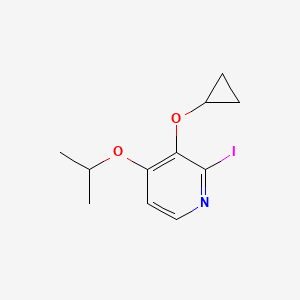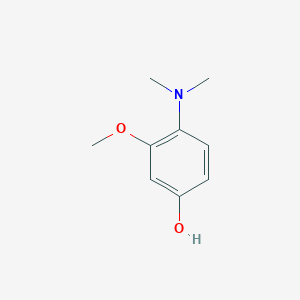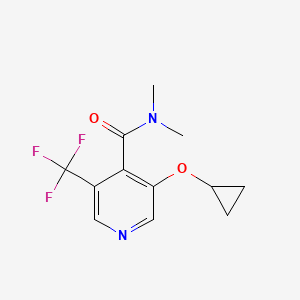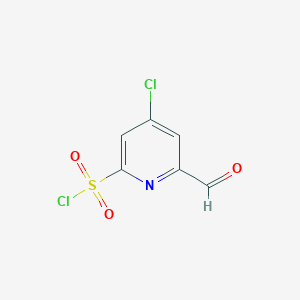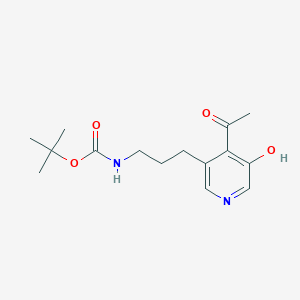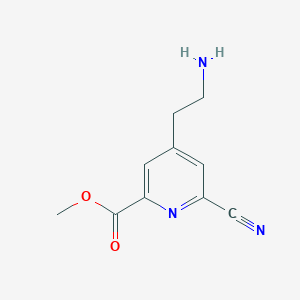
6-Tert-butyl-3-cyclopropoxy-2-nitropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Tert-butyl-3-cyclopropoxy-2-nitropyridine is an organic compound with the molecular formula C12H16N2O3 It is a derivative of pyridine, characterized by the presence of a tert-butyl group at the 6th position, a cyclopropoxy group at the 3rd position, and a nitro group at the 2nd position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Tert-butyl-3-cyclopropoxy-2-nitropyridine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: Introduction of the nitro group into the pyridine ring.
Alkylation: Introduction of the tert-butyl group at the 6th position.
Cyclopropoxylation: Introduction of the cyclopropoxy group at the 3rd position.
Each of these steps requires specific reaction conditions, such as the use of strong acids for nitration, alkyl halides for alkylation, and appropriate bases or catalysts for cyclopropoxylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
6-Tert-butyl-3-cyclopropoxy-2-nitropyridine can undergo various types of chemical reactions, including:
Oxidation: Conversion of the nitro group to other functional groups.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of the cyclopropoxy group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Common reagents include nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can yield a variety of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
6-Tert-butyl-3-cyclopropoxy-2-nitropyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 6-Tert-butyl-3-cyclopropoxy-2-nitropyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components and exert biological effects.
Comparación Con Compuestos Similares
Similar Compounds
6-Tert-butyl-2-nitropyridine: Lacks the cyclopropoxy group.
3-Cyclopropoxy-2-nitropyridine: Lacks the tert-butyl group.
6-Tert-butyl-3-methoxypyridine: Contains a methoxy group instead of a nitro group.
Uniqueness
6-Tert-butyl-3-cyclopropoxy-2-nitropyridine is unique due to the combination of its tert-butyl, cyclopropoxy, and nitro groups. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.
Propiedades
Fórmula molecular |
C12H16N2O3 |
|---|---|
Peso molecular |
236.27 g/mol |
Nombre IUPAC |
6-tert-butyl-3-cyclopropyloxy-2-nitropyridine |
InChI |
InChI=1S/C12H16N2O3/c1-12(2,3)10-7-6-9(17-8-4-5-8)11(13-10)14(15)16/h6-8H,4-5H2,1-3H3 |
Clave InChI |
ZSIUHXKBQMAJEU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=NC(=C(C=C1)OC2CC2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


